2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.14567842 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitory Activity Against Metalloenzyme Isoforms
Research has demonstrated the effective inhibitory activity of novel acridine and bis acridine sulfonamides, synthesized using compounds structurally similar to 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, against cytosolic carbonic anhydrase isoforms II and VII. These studies elucidate the potential therapeutic applications of such compounds in targeting specific enzymatic pathways, showcasing the importance of structural modifications to enhance inhibitor specificity and potency (Ulus et al., 2013).
Synthesis of Aromatic Polyamides and Polyureas
Compounds related to this compound have been used in the synthesis of new aromatic polyamides and polyureas. These polymers, containing long alkyl side chains and 1,3,5-triazine rings, exhibit enhanced solubility in organic solvents and stability up to high temperatures, indicating their potential for advanced material applications (Lin et al., 1990).
Anticancer Activity
The structural framework of this compound has been explored for the synthesis of derivatives with notable anticancer activity. For example, derivatives of 1,4‐naphthoquinone containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds displayed potent cytotoxic activity while showing low toxicity in normal human kidney cells, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Development of Photosensitive Materials
The compound and its derivatives have also been utilized in the development of photosensitive materials. For instance, photosensitive polyamides incorporating sulfonamide groups have been developed, exhibiting high sensitivity and fine resolution for photolithographic applications. This application demonstrates the versatility of sulfonamide derivatives in the field of materials science, particularly in the development of new photolithographic materials (Xiao et al., 2006).
Nanofiltration Membrane Development
The introduction of sulfonated aromatic diamine monomers, structurally similar to this compound, has led to the development of thin-film composite nanofiltration membranes with improved water flux. These membranes exhibit enhanced hydrophilicity and dye rejection capabilities, indicating their potential use in water treatment and purification technologies (Liu et al., 2012).
Properties
IUPAC Name |
2-methyl-3-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-8-10-17(11-9-14)27(24,25)22-19-7-3-6-18(15(19)2)20(23)21-13-16-5-4-12-26-16/h3,6-11,16,22H,4-5,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHGFUFSMIRREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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